REACTION_CXSMILES
|
Br[C:2]1[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([CH:9]2[CH2:14][C:13]([CH3:16])([CH3:15])[O:12][C:11]([CH3:18])([CH3:17])[CH2:10]2)[N:3]=1.C([O-])([O-])=O.[Na+].[Na+].[Li+].[Cl-].[CH3:27][C:28]1([CH3:43])[CH2:33][CH2:32][C:31](B2OC(C)(C)C(C)(C)O2)=[CH:30][CH2:29]1>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:27][C:28]1([CH3:43])[CH2:33][CH2:32][C:31]([C:2]2[C:7]([NH2:8])=[CH:6][CH:5]=[C:4]([CH:9]3[CH2:14][C:13]([CH3:16])([CH3:15])[O:12][C:11]([CH3:18])([CH3:17])[CH2:10]3)[N:3]=2)=[CH:30][CH2:29]1 |f:1.2.3,4.5,^1:53,55,74,93|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
BrC1=NC(=CC=C1N)C1CC(OC(C1)(C)C)(C)C
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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COCCOC
|
Name
|
|
Quantity
|
214 mL
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
[Li+].[Cl-]
|
Name
|
|
Quantity
|
15.3 g
|
Type
|
reactant
|
Smiles
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CC1(CC=C(CC1)B1OC(C(O1)(C)C)(C)C)C
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc
|
Type
|
CONCENTRATION
|
Details
|
After concentrating
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified on silica gel with 2-20% EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CC=C(CC1)C1=NC(=CC=C1N)C1CC(OC(C1)(C)C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.8 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |